

# comparing the efficacy of different PROTACs synthesized with Lenalidomide nonanedioic acid

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Compound of Interest

Compound Name: Lenalidomide nonanedioic acid

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# A Comparative Guide to the Efficacy of PROTACs Utilizing Lenalidomide-Based Linkers

For Researchers, Scientists, and Drug Development Professionals

In the rapidly advancing field of targeted protein degradation, Proteolysis Targeting Chimeras (PROTACs) have emerged as a powerful therapeutic modality. The architecture of a PROTAC, consisting of a target-binding ligand, an E3 ligase-recruiting moiety, and a connecting linker, is crucial to its efficacy. This guide provides a comparative analysis of the effectiveness of different PROTACs synthesized with linkers derived from Lenalidomide, a well-established recruiter of the Cereblon (CRBN) E3 ligase. Specifically, we will focus on PROTACs where a nonanedioic acid-derived linker is utilized, a key component in the synthesis of molecules such as the SOS1 degrader LHF418.

## **Data Presentation: A Comparative Overview**

The efficacy of PROTACs is primarily evaluated by their ability to induce the degradation of the target protein. Key metrics include the half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). While direct head-to-head studies of various PROTACs using the identical **Lenalidomide nonanedioic acid** linker are not extensively available in the public domain, we can collate and compare data for representative PROTACs targeting different proteins of interest.



PROTA C Name	Target Protein	E3 Ligase Ligand	Linker Type	DC50	Dmax	Cell Line	Citation
LHF418	SOS1	Lenalido mide	Nonanedi oic acid- derived	209.4 nM	>80%	A549	[1]
Compou nd 21	BRD4	Lenalido mide	Not specified in detail	Not specified	Effective Degradat ion	THP-1	[2]

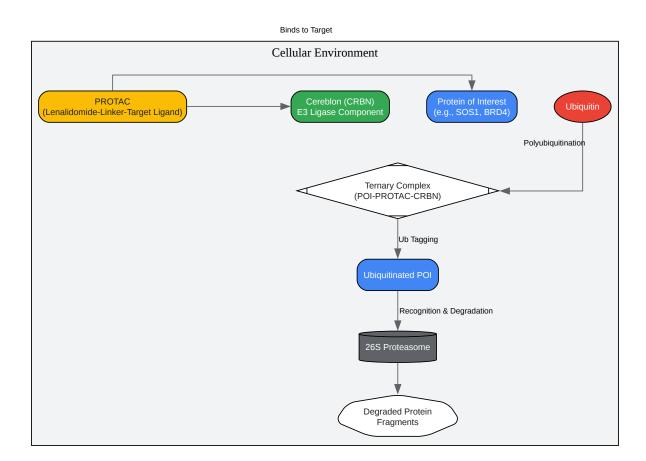
PROTAC Name	Target Protein	Assay	Measure ment	Value	Cell Line	Citation
Compound 21	BRD4 (BD1)	Inhibition Assay	IC50	41.8 nM	THP-1	[2]

Note: The data presented is compiled from different studies, and experimental conditions may vary. A direct comparison should be made with caution. The linker for "Compound 21" is based on a dihydroquinazolinone derivative and lenalidomide, though the exact structure is not specified as nonanedioic acid-derived.[2]

## **Signaling Pathway and Experimental Workflows**

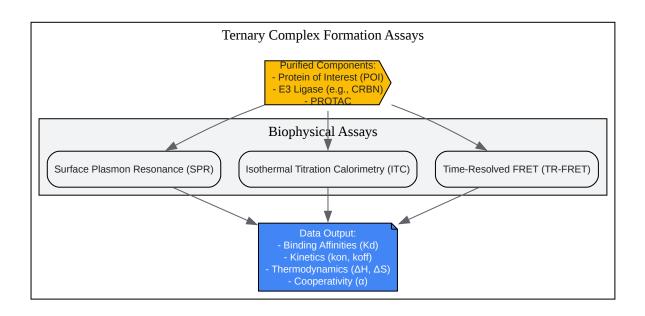
To understand the mechanism of action and the methods used to evaluate these PROTACs, the following diagrams illustrate the relevant signaling pathway and experimental workflows.











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### References

- 1. Discovery of LHF418 as a new potent SOS1 PROTAC degrader PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of a new class of PROTAC BRD4 degraders based on a dihydroquinazolinone derivative and lenalidomide/pomalidomide PubMed [pubmed.ncbi.nlm.nih.gov]
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